5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with a suitable nitrile oxide to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyridine derivatives, while oxidation and reduction reactions could lead to different oxidation states of the compound.
Scientific Research Applications
5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Agricultural Chemistry: It may act on specific biochemical pathways in pests or weeds, leading to their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.
5-(5-Bromopyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may influence its chemical properties and reactivity.
Uniqueness
5-(5-Chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the chloropyridine and oxadiazole moieties, which confer specific chemical and biological properties. The carboxylic acid group also provides additional functionality for further chemical modifications.
Properties
Molecular Formula |
C8H4ClN3O3 |
---|---|
Molecular Weight |
225.59 g/mol |
IUPAC Name |
5-(5-chloropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4ClN3O3/c9-5-1-4(2-10-3-5)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14) |
InChI Key |
FHDWEQAOORIFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.